molecular formula C13H10N2O2 B13933633 Methyl 4-amino-6-cyanonaphthalene-2-carboxylate CAS No. 220300-02-7

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate

Cat. No.: B13933633
CAS No.: 220300-02-7
M. Wt: 226.23 g/mol
InChI Key: UTWBQMZSBJPZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate is a naphthalene derivative featuring a methyl ester group at position 2, an amino group at position 4, and a cyano substituent at position 4. This compound’s structure combines electron-donating (amino) and electron-withdrawing (cyano) groups, which influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

220300-02-7

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 4-amino-6-cyanonaphthalene-2-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)10-5-9-3-2-8(7-14)4-11(9)12(15)6-10/h2-6H,15H2,1H3

InChI Key

UTWBQMZSBJPZGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)N

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes via Sulphonic Acid Intermediates and Sandmeyer Reaction

One traditional approach begins with naphthalene sulfonic acid derivatives, particularly 1-aminonaphthalene-6-sulphonic acid (also known as 1,6-Cleve's acid). The process involves:

  • Diazotization of 1-aminonaphthalene-6-sulphonic acid to form a diazonium salt.
  • Conversion of the diazonium salt into 1-cyanonaphthalene-6-sulphonic acid via the Sandmeyer reaction using alkali metal cyanides in the presence of copper catalysts.
  • Hydrolysis and alkali fusion to convert the sulfonic acid group into a hydroxyl or carboxyl group, eventually yielding 6-hydroxynaphthalene-1-carboxylic acid or related intermediates.

Comparative Summary of Preparation Methods

Methodology Key Steps Advantages Disadvantages
Sandmeyer Reaction from Cleve's Acid Diazotization → cyanation → hydrolysis → alkali fusion Established chemistry; regioselective Toxic reagents (cyanides, heavy metals); costly starting materials; complex apparatus
Amidoalkylation and Oxidation Amidoalkylation → hydrolysis → oxidation → alkali fusion Regioselective functionalization; multi-step control Multi-step, harsh oxidants, safety concerns
Nanocatalyst-Mediated One-Pot Reaction Multicomponent condensation with nanocatalysts Green, mild, high yield, catalyst recyclable Primarily for related compounds; adaptation needed for target compound

Research Findings and Data Tables

Yield and Reaction Conditions from Patent US4874892A

Step Conditions Yield (%) Notes
Diazotization and Sandmeyer cyanation Alkali metal cyanide, copper catalyst, aqueous Not specified Requires safety precautions
Oxidation with potassium permanganate Reflux in acetic acid, pH adjustment 80 Produces 1-carboxynaphthalene-6-sulphonic acid
Oxidation with sodium dichromate Autoclave, 240°C, 15 h 95 Higher yield but harsher conditions
Alkali fusion to hydroxynaphthalene carboxylic acid Fusion with alkali at elevated temperature Not specified Converts sulfonic acid to hydroxyl/carboxyl

Nanocatalyst-Catalyzed Reaction Parameters

Catalyst Reaction Medium Temperature Time (min) Yield (%) Notes
CeO2 nanoparticles Water Room temp Variable High (>85) Green solvent, recyclable catalyst
ZnZr4(PO4)6 nanoceramics Water Room temp Short High (>90) High surface area, reusable catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-cyanonaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Methyl 6-methoxynaphthalene-2-carboxylate (CAS: 5043-02-7)

Structural Differences :

  • Substituents: Replaces the amino (NH₂) and cyano (CN) groups with a methoxy (OCH₃) group at position 5.
  • Molecular Formula : C₁₃H₁₂O₃ vs. C₁₃H₁₀N₂O₂ (target compound).
  • Molecular Weight : 216.23 g/mol vs. 226.24 g/mol (calculated).

Property Analysis :

  • Polarity: The methoxy group is moderately electron-donating, while the cyano group in the target compound is strongly electron-withdrawing. This difference alters the electron density of the naphthalene ring, affecting reactivity in electrophilic substitution reactions.
  • Solubility: The amino group in the target compound enhances aqueous solubility via hydrogen bonding, whereas the methoxy derivative is more lipophilic.
  • Applications: Methoxy derivatives are often used as intermediates in polymer synthesis or fragrances, while the amino-cyano combination in the target compound may favor applications in optoelectronics or as a pharmacophore.
Table 1: Key Properties Comparison
Property Methyl 6-methoxynaphthalene-2-carboxylate Methyl 4-amino-6-cyanonaphthalene-2-carboxylate
Molecular Weight 216.23 g/mol 226.24 g/mol (calculated)
Key Substituents OCH₃ at C6 NH₂ at C4, CN at C6
Polarity Moderate (methoxy) High (amino, cyano)
Likely Applications Polymer/fragrance intermediates Pharmaceuticals, organic electronics

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

Structural Differences :

  • Core Structure : Pyrimidine (6-membered ring with two N atoms) vs. naphthalene (fused benzene rings).
  • Functional Groups: Carboxylic acid (-COOH) and chloro (Cl) substituents vs. methyl ester (-COOCH₃), amino (NH₂), and cyano (CN) groups.

Property Analysis :

  • Acidity : The carboxylic acid group in the pyrimidine derivative increases acidity (pKa ~2-3) compared to the ester group (pKa ~4-5 for hydrolysis).
  • Reactivity: The chloro group in the pyrimidine compound facilitates nucleophilic substitution reactions, whereas the cyano group in the target compound may participate in cyclization or serve as a directing group.
  • Bioactivity : Pyrimidine derivatives are common in antiviral agents, while the naphthalene-based target compound might exhibit fluorescence properties useful in sensing applications.

Methyl Salicylate (CAS: 119-36-8)


Structural Differences :

  • Core Structure: Monocyclic benzene vs. bicyclic naphthalene.
  • Functional Groups: Hydroxyl (-OH) and ester (-COOCH₃) groups vs. amino, cyano, and ester groups.

Property Analysis :

  • Volatility : Methyl salicylate is a volatile organic compound (VOC) used in fragrances, while the naphthalene-based target compound likely has lower volatility due to its larger aromatic system.
  • Hydrogen Bonding: The hydroxyl group in methyl salicylate allows stronger intermolecular interactions, whereas the amino group in the target compound provides similar but tunable H-bonding capacity.

Biological Activity

Methyl 4-amino-6-cyanonaphthalene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 218.22 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM) Reference
MCF-715.2
A54922.5

In a study comparing various synthesized compounds, this compound exhibited a significant reduction in cell viability, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Metastasis : Studies suggest that it may inhibit the migration and invasion of cancer cells.

Study on MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The following results were observed:

  • Cell Viability Assay : The MTT assay indicated a dose-dependent decrease in cell viability.
  • Flow Cytometry Analysis : This analysis confirmed an increase in apoptotic cells at higher concentrations.

Study on A549 Cell Line

Similarly, A549 cells treated with the compound showed:

  • IC50 Value : Determined to be 22.5 µM.
  • Mechanistic Insights : Flow cytometry revealed significant cell cycle arrest at the G1 phase.

Safety and Toxicity

While the biological activity is promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies indicate that it has a relatively low toxicity profile in vitro, but further in vivo studies are necessary to confirm these findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.